ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate
Overview
Description
Ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate is a complex organic compound that features a benzoxazole moiety, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized from 2-aminophenol and a carboxylic acid derivative under oxidative conditions.
Thiophene Ring Formation: The thiophene ring can be constructed using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Esterification: The ester functional group is introduced through a reaction between an alcohol and a carboxylic acid or its derivatives, often using acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoxazole moiety can undergo oxidation reactions, potentially forming N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: FeCl3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Benzoxazole N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s benzoxazole moiety is known for its antimicrobial and anticancer properties.
Materials Science: The thiophene ring can be used in the development of conductive polymers and organic semiconductors.
Biological Research: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The benzoxazole moiety can interact with nucleophilic sites on proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole core.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dibromothiophene share the thiophene ring.
Uniqueness
Ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate is unique due to the combination of its benzoxazole and thiophene moieties, which confer a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-3-12-11-13(18(23)25-4-2)17(27-12)20-16(22)9-10-21-14-7-5-6-8-15(14)26-19(21)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIKUXZFFWWPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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